![molecular formula C21H26N4O B7697871 N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)cyclohexanecarboxamide](/img/structure/B7697871.png)
N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)cyclohexanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Pyrazolo[3,4-b]quinolines are three-membered azaheterocyclic systems that are composed of a pyrazole and quinoline fragment . They have been the subject of research for over 100 years due to their photophysical and biological properties .
Synthesis Analysis
The synthesis of 1H-pyrazolo[3,4-b]quinolines has been described in various ways. One method involves a one-pot multicomponent reaction of aniline, aromatic aldehydes, and 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one using L-proline as an organocatalyst .Molecular Structure Analysis
The parent structure of 1H-pyrazolo[3,4-b]quinolines can be modified with a number of substituents that have a great influence on the physical, photophysical, and biological properties .Chemical Reactions Analysis
The main methods of synthesis include Friedländer condensation, synthesis from anthranilic acid derivatives, multicomponent synthesis, and others .作用机制
The mechanism of action of N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)cyclohexanecarboxamide involves its ability to bind to and activate the Wnt signaling pathway. This pathway is involved in the regulation of various cellular processes, including cell proliferation, differentiation, and apoptosis. By modulating this pathway, this compound may be able to promote tissue regeneration and repair.
Biochemical and Physiological Effects:
Studies have shown that this compound can have a range of biochemical and physiological effects, including the upregulation of genes involved in tissue regeneration and the inhibition of pro-inflammatory cytokines. It has also been shown to promote the differentiation of stem cells into osteoblasts, which are responsible for bone formation.
实验室实验的优点和局限性
One of the main advantages of using N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)cyclohexanecarboxamide in lab experiments is its ability to selectively modulate the Wnt signaling pathway, which can be difficult to achieve using other compounds. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
未来方向
There are several potential future directions for research involving N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)cyclohexanecarboxamide. One area of interest is its potential use in tissue engineering and regenerative medicine. This compound may also be useful in the development of new therapies for inflammatory diseases and cancer. Further research is needed to fully understand the potential applications of this compound and to optimize its use in various fields.
In conclusion, this compound is a promising compound with potential applications in various fields. Its ability to selectively modulate the Wnt signaling pathway makes it a valuable tool for researchers studying tissue development and regeneration. Further research is needed to fully understand the potential applications of this compound and to optimize its use in various fields.
合成方法
The synthesis of N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)cyclohexanecarboxamide involves a multi-step process that requires the use of various reagents and solvents. One of the most commonly used methods involves the reaction of 1-(cyclohexylamino)propan-2-ol with 2-bromo-5-isobutylpyrazine, followed by the addition of 2-aminoquinoline and N,N-diisopropylethylamine. The resulting product is then purified using column chromatography to obtain this compound in its pure form.
科学研究应用
N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)cyclohexanecarboxamide has been the subject of numerous scientific studies due to its potential applications in various fields. One of the most promising areas of research involves its use as a modulator of the Wnt signaling pathway, which plays a crucial role in tissue development and regeneration. This compound has also been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases such as arthritis and colitis.
属性
IUPAC Name |
N-[1-(2-methylpropyl)pyrazolo[3,4-b]quinolin-3-yl]cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O/c1-14(2)13-25-20-17(12-16-10-6-7-11-18(16)22-20)19(24-25)23-21(26)15-8-4-3-5-9-15/h6-7,10-12,14-15H,3-5,8-9,13H2,1-2H3,(H,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWDUSYQZGTYDST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C2=NC3=CC=CC=C3C=C2C(=N1)NC(=O)C4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[N-(2-phenylethyl)methanesulfonamido]-N-propylacetamide](/img/structure/B7697800.png)
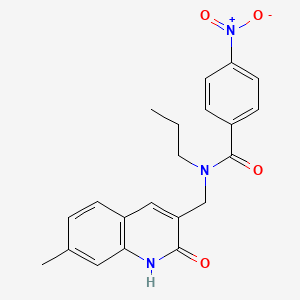
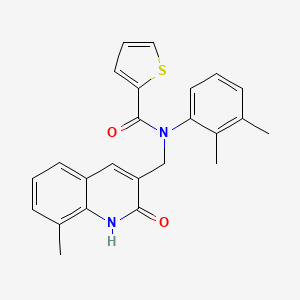
![2-[4-(diethylsulfamoyl)phenoxy]acetamide](/img/structure/B7697822.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-3-(4-fluorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7697823.png)

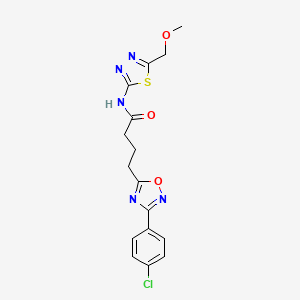

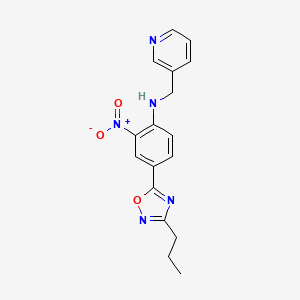

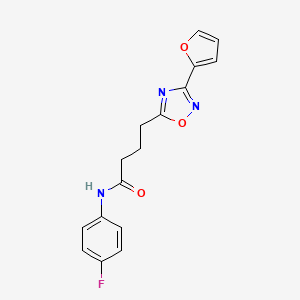
![N-{5-[(3-acetylphenyl)sulfamoyl]-2-methoxyphenyl}-4-methylbenzamide](/img/structure/B7697896.png)